molecular formula C4H12N2O3S B8137179 N-Aminoethyl-2-aminoethanesulfonic acid CAS No. 83111-01-7

N-Aminoethyl-2-aminoethanesulfonic acid

Cat. No.: B8137179
CAS No.: 83111-01-7
M. Wt: 168.22 g/mol
InChI Key: IVGRSQBDVIJNDA-UHFFFAOYSA-N
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Description

N-Aminoethyl-2-aminoethanesulfonic acid, also known as taurine, is a naturally occurring amino sulfonic acid. It is widely distributed in animal tissues and is a major constituent of bile. Taurine is found in the large intestine and accounts for up to 0.1% of total human body weight . It was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin .

Chemical Reactions Analysis

Types of Reactions: Taurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Taurine is unique due to its widespread presence in animal tissues and its role in various physiological processes. Unlike other similar compounds, taurine is essential for certain species and has a broad spectrum of biological activities .

Biological Activity

N-Aminoethyl-2-aminoethanesulfonic acid, commonly known as taurine, is a naturally occurring amino sulfonic acid with significant biological activity. It is widely distributed in animal tissues and plays critical roles in various physiological processes. This article provides an in-depth analysis of taurine's biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Taurine

  • Chemical Structure : Taurine is classified as a beta-amino acid, characterized by the presence of a sulfonic acid group. Its IUPAC name is 2-(2-aminoethylamino)ethanesulfonic acid, and it has a molecular weight of 168.22 g/mol .
  • Sources : Taurine is synthesized in the body from cysteine and methionine, primarily in the liver and brain. It can also be obtained from dietary sources such as meat, fish, and dairy products .

Taurine exerts its biological effects through several mechanisms:

  • Cell Membrane Stabilization : Taurine plays a crucial role in stabilizing cell membranes by regulating ion flow and preventing oxidative damage. This property is particularly important in excitable tissues like neurons and muscle cells .
  • Calcium Signaling Modulation : It modulates calcium signaling pathways, which are essential for various cellular functions, including muscle contraction and neurotransmitter release .
  • Antioxidant Activity : Taurine acts as an antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS) . This property is vital in conditions associated with increased oxidative stress, such as muscular dystrophy.

1. Cardiovascular Health

Taurine has been shown to have beneficial effects on cardiovascular health. It helps regulate blood pressure and has anti-inflammatory properties that may reduce the risk of heart disease. Research indicates that taurine supplementation can improve endothelial function and reduce arterial stiffness .

2. Neurological Benefits

Taurine is involved in neuroprotection and may play a role in preventing neurodegenerative diseases. Studies suggest that it can mitigate neuronal damage caused by excitotoxicity and oxidative stress .

3. Muscular Dystrophy

A significant area of research focuses on taurine's role in muscular dystrophy, particularly Duchenne muscular dystrophy (DMD). A study demonstrated that increasing dietary taurine improved muscle function and reduced inflammation in mdx mice, a model for DMD. The results indicated that taurine treatment led to decreased protein thiol oxidation and enhanced muscle performance compared to other treatments like N-acetylcysteine (NAC) .

Case Study: Taurine Supplementation in DMD Mice

A study comparing taurine with NAC in mdx mice showed that both treatments increased taurine levels in muscle tissues; however, taurine was more effective at improving muscle function and reducing inflammation. The study highlighted the potential of dietary taurine as a therapeutic intervention for DMD .

TreatmentMuscle Function ImprovementInflammation ReductionProtein Oxidation Status
TaurineSignificantSignificantReduced
NACModerateModerateIncreased

Research Findings on Antioxidant Properties

Research has established that taurine's antioxidant properties are crucial for reducing oxidative stress markers in various tissues. A study found that plasma albumin thiol oxidation levels correlated with muscle protein oxidation status, suggesting that taurine could serve as a biomarker for oxidative stress in muscular dystrophy patients .

Properties

IUPAC Name

2-(2-aminoethylamino)ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,1-5H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGRSQBDVIJNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232175
Record name N-Aminoethyl-2-aminoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83111-01-7
Record name N-Aminoethyl-2-aminoethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083111017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Aminoethyl-2-aminoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-AMINOETHYL-2-AMINOETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS2M4MU3FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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